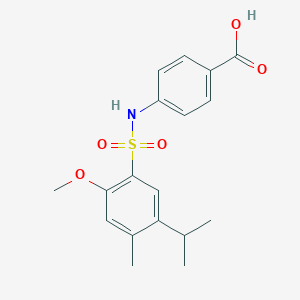
N-(tert-butyl)-5-chloro-2-méthoxy-4-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Applications De Recherche Scientifique
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
The primary targets of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other N-tert-butyl derivatives, which have been shown to interact with various targets such as enzymes and receptors
Mode of Action
Based on its structural similarity to other n-tert-butyl derivatives, it may interact with its targets through non-covalent interactions . These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Other n-tert-butyl derivatives have been shown to affect various biochemical pathways, including those involved in fungal growth and development
Pharmacokinetics
Other n-tert-butyl derivatives have been shown to have moderate bioavailability and toxicity
Result of Action
Other n-tert-butyl derivatives have been shown to have various effects, including inhibitory effects on fungal growth
Action Environment
The action, efficacy, and stability of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and other conditions can affect the activity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the tert-butyl group. One common method involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with tert-butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to sulfonic acids or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-butyl)-5-chloro-2-methoxybenzenesulfonamide
- N-(tert-butyl)-5-chloro-4-methylbenzenesulfonamide
- N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide
Uniqueness
N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzenesulfonamide core. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
N-tert-butyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-8-6-10(17-5)11(7-9(8)13)18(15,16)14-12(2,3)4/h6-7,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHGLSOPGTBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497940.png)
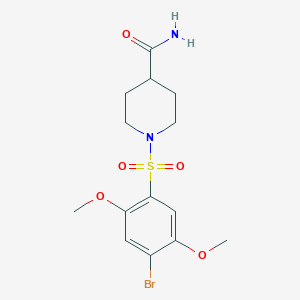

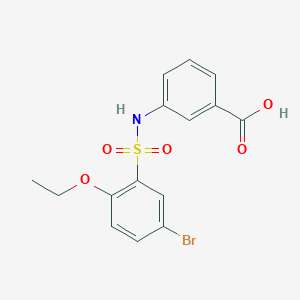
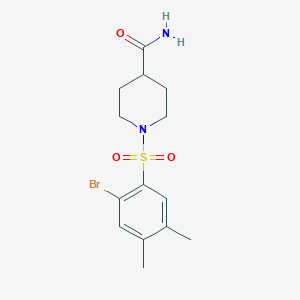
![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497948.png)
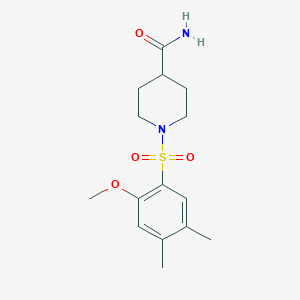

![1-[(4-Bromonaphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B497953.png)

![4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497958.png)
![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)
![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)
